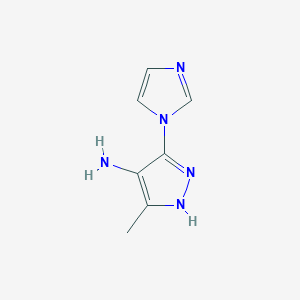

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-imidazol-1-yl-5-methyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5-6(8)7(11-10-5)12-3-2-9-4-12/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKUJBTVENGRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651275 | |

| Record name | 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239479-70-9 | |

| Record name | 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical characteristics and melting point of imidazole-pyrazole amine derivatives

A Technical Guide to Melting Point and Structural Characterization

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of imidazole-pyrazole amine derivatives, a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., Aurora, CDK). Unlike simple heterocycles, these hybrid systems exhibit complex lattice energies driven by extensive hydrogen bonding networks. This document details the structural causality behind their melting points, solubility profiles, and provides a self-validating protocol for their characterization using Differential Scanning Calorimetry (DSC).

Part 1: Structural Fundamentals & Molecular Interactions

The physical behavior of imidazole-pyrazole amines is defined by the competition between aromatic stacking and directional hydrogen bonding .

1.1 The Hybrid Scaffold Architecture

The core structure fuses an imidazole ring (amphoteric, pKa ~7.0) with a pyrazole ring (weakly basic, pKa ~2.5) via an amine linker. This creates a "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor-Acceptor" (A-D-A) motif depending on the tautomeric state.

-

Imidazole Moiety: Acts as a hydrogen bond acceptor at N3 and a donor at N1 (if unsubstituted).[1]

-

Pyrazole Moiety: Provides additional H-bond sites.

-

Amine Linker: The critical structural feature. It introduces a rotatable bond that allows the molecule to adopt a planar conformation, maximizing

-

1.2 Lattice Energy and H-Bonding Networks

Recent Hirshfeld surface analyses of these derivatives reveal that N–H···N interactions dominate the crystal packing, contributing over 40% to the total Hirshfeld surface area. This strong intermolecular networking results in melting points significantly higher than their individual constituent rings.

-

Simple Imidazole MP: ~90°C[2]

-

Simple Pyrazole MP: ~70°C

-

Imidazole-Pyrazole Amine Hybrid MP: Typically 160°C – 240°C

Technical Insight: The high melting point is a direct proxy for the stability of the crystal lattice. A sharp melting endotherm indicates a highly ordered H-bond network, whereas a broad range often suggests the presence of amorphous domains or solvent inclusion.

Part 2: Physical Characteristics Profile[3]

| Property | Characteristic Range | Mechanistic Driver |

| Melting Point | 160°C – 240°C | Extensive intermolecular N–H···N hydrogen bonding and planar |

| LogP (Lipophilicity) | 2.5 – 4.5 | Balanced by the lipophilic aromatic rings and the polar amine/aza-groups. |

| pKa (Basic) | 5.5 – 7.2 | The imidazole N3 is the primary basic center; the amine linker modulates electron density. |

| Solubility | Low in water; High in DMSO/DMF | High lattice energy resists dissolution in aqueous media despite polar groups. |

| Crystal Habit | Monoclinic (often | Favors centrosymmetric packing to maximize dipole cancellation. |

Part 3: Experimental Protocols (Self-Validating)

3.1 Synthesis & Purification Workflow

To ensure accurate physical characterization, the compound must be free of isomeric impurities (regioisomers are common in pyrazole synthesis).

Protocol:

-

Condensation: React 3-amino-pyrazole with the appropriate imidazole-aldehyde (or vice versa) in ethanol under reflux.

-

Isolation: Cool to room temperature. The high-melting hybrid usually precipitates.

-

Purification (Critical): Recrystallize from Ethanol/DMF (9:1) .

-

Validation: The filtrate should retain unreacted starting materials. The crystals must be washed with cold ethanol.

-

-

Drying: Vacuum dry at 60°C for 12 hours to remove solvates (lattice-bound solvent can depress MP by 5-10°C).

3.2 Melting Point Determination: DSC vs. Capillary

While capillary methods provide a visual range, Differential Scanning Calorimetry (DSC) is required for thermodynamic accuracy.

DSC Protocol:

-

Calibration: Calibrate the instrument using Indium (MP 156.6°C) and Zinc (MP 419.5°C).

-

Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Crimp non-hermetically (to allow volatile escape if decomposition occurs).

-

Run Parameters:

-

Equilibrate at 40°C.

-

Ramp: 5°C/min to 300°C.

-

Purge: Nitrogen at 50 mL/min.[3]

-

-

Analysis:

- : The extrapolated onset temperature (True MP).

- : The peak of the endotherm.

- : Enthalpy of fusion (integration of the peak).

Self-Validating Check: If the peak is asymmetric (tailing to the left), the sample is impure or "sweating" solvent. If the baseline shifts significantly after the melt, decomposition has occurred.

Part 4: Visualization of Workflows & Interactions

4.1 Characterization Logic Flow

The following diagram illustrates the decision matrix for characterizing these derivatives, ensuring that only pure polymorphs are subjected to biological screening.

Figure 1: Decision matrix for the purification and thermal characterization of hybrid amine derivatives.

4.2 Hydrogen Bonding Lattice Architecture

This diagram conceptualizes the intermolecular forces that drive the high melting points observed in these derivatives.

Figure 2: Reciprocal Donor-Acceptor interactions between the amine linker and imidazole ring responsible for high thermal stability.

References

-

Singh, P., et al. (2020).[4][5][6] Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry. [Link]

-

Yevale, et al. (2023).[7] Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI Molecules. [Link]

-

Gill, P., et al. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques. [Link]

-

Shalaby, M.A., et al. (2024).[8] Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation. RSC Advances. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis | European Journal of Chemistry [eurjchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]

- 8. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00602J [pubs.rsc.org]

Technical Guide: History and Development of Pyrazole-Based Oxidative Hair Dye Couplers

Executive Summary

This technical guide analyzes the evolution, chemistry, and application of pyrazole-based derivatives in oxidative hair dyeing. Historically, the pursuit of intense, fade-resistant red and violet shades was hampered by the limitations of benzenoid couplers (e.g., m-aminophenols). The introduction of heterocyclic systems—specifically pyrazolones and subsequently aminopyrazoles—marked a paradigm shift.

This guide distinguishes between two critical classes of pyrazoles:

-

Classic Pyrazolone Couplers: (e.g., 1-phenyl-3-methyl-5-pyrazolone) which react with primary intermediates to form azomethine dyes.

-

Modern Aminopyrazole Precursors: (e.g., 1-hydroxyethyl-4,5-diamino pyrazole sulfate) which function as primary intermediates to generate hyper-chromatic indo dyes.

Part 1: Historical Context & The "Red" Gap

The Benzenoid Limitation

Early oxidative dyeing relied heavily on the reaction between p-phenylenediamine (PPD) and benzenoid couplers like resorcinol or m-aminophenol. While effective for naturals (browns/blacks), these combinations failed to produce vibrant, stable reds. The resulting dyes often lacked:

-

Chromaticity: They appeared dull or "muddy."

-

Photostability: Rapid degradation under UV exposure.

-

Wash Fastness: Poor retention in the hair cortex.

The Heterocyclic Shift

The industry turned to pyrazoles due to their electron-rich heterocyclic ring, which allows for specific electrophilic substitution patterns that benzenes cannot achieve.

-

Era 1 (1960s-1980s): Utilization of Pyrazolones as couplers. These compounds contained an active methylene group at the C4 position, allowing coupling with oxidized PPD.

-

Era 2 (1990s-Present): Development of 4,5-Diaminopyrazoles . Researchers at major cosmetic firms (e.g., Wella, L'Oréal) inverted the chemistry, turning the pyrazole into the primary intermediate (the developer) rather than the coupler. This yielded the "P64" molecule (1-hydroxyethyl-4,5-diamino pyrazole sulfate), now the industry standard for intense reds.

Part 2: Chemistry and Mechanism[1]

Structural Activity Relationship (SAR)

The pyrazole ring functions as a 5-membered heterocyclic enamine. The key to its reactivity in hair dyeing lies in the electron density distribution.

| Feature | Pyrazolone (Coupler) | Diaminopyrazole (Precursor) |

| Active Site | C4 Methylene ( | C4/C5 Amino groups ( |

| Role | Nucleophile (attacks oxidized PPD) | Electrophile (oxidizes to diimine) |

| Resulting Dye | Azomethine (Yellow/Orange) | Indoamine/Indoaniline (Intense Red/Violet) |

| Key Molecule | 1-phenyl-3-methyl-5-pyrazolone | 1-hydroxyethyl-4,5-diamino pyrazole sulfate |

Mechanistic Pathways

The formation of the dye occurs via oxidative coupling in an alkaline medium (pH 9-10).[1]

Pathway A: The Classic Pyrazolone Coupler

In this pathway, the primary intermediate (PPD) is oxidized to a Quinonediimine (QDI). The Pyrazolone coupler, existing in equilibrium between its ketone and enol forms, undergoes electrophilic attack at the C4 position.

Pathway B: The Modern Aminopyrazole Precursor

Here, the pyrazole itself is oxidized. The 4,5-diamino structure mimics PPD but with higher electron density. When oxidized to its diimine form, it couples with standard couplers (like m-aminophenol) to form highly delocalized, vibrant chromophores.

Figure 1: Comparative reaction pathways for Pyrazolone Couplers vs. Aminopyrazole Precursors.

Part 3: Synthesis of the Key Molecule (P64)

The synthesis of 1-hydroxyethyl-4,5-diamino pyrazole sulfate is a multi-step process requiring precise control to avoid regioisomeric impurities.

Synthesis Workflow

-

Condensation: Reaction of 2-hydroxyethylhydrazine with ethyl cyanoacetate (or ethoxymethylene cyanoacetate).

-

Cyclization: Formation of the pyrazole ring.[2]

-

Nitration/Nitrosation: Introduction of the nitro/nitroso group at C4.

-

Reduction: Catalytic hydrogenation to convert

to -

Salt Formation: Stabilization as a sulfate salt to prevent oxidation before use.

Figure 2: Industrial synthesis route for 1-hydroxyethyl-4,5-diamino pyrazole sulfate.

Part 4: Experimental Protocol for Efficacy Testing

This protocol describes a self-validating method to compare the chromaticity of a pyrazole-based system against a traditional benzenoid system.

Materials

-

Test System (Pyrazole): 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (Precursor) + m-Aminophenol (Coupler).[3]

-

Control System (Benzenoid): p-Phenylenediamine (Precursor) + m-Aminophenol (Coupler).

-

Oxidant: 6% Hydrogen Peroxide (

) in a cosmetic cream base. -

Substrate: Standardized Yak hair or bleached human hair swatches.

Protocol Steps

-

Equimolar Formulation:

-

Calculate amounts for 0.025 M concentration of precursor and coupler.

-

Why: Comparing by weight is inaccurate due to molecular weight differences; molarity ensures stoichiometric validity.

-

-

Base Preparation:

-

Dissolve dyes in a solution of 10% Ethanol, 10% Propylene Glycol, and water.

-

Adjust pH to 9.5 using Ammonium Hydroxide (

). -

Critical Control: pH must be identical. A shift of 0.5 pH can alter reaction kinetics significantly.

-

-

Application:

-

Mix Dye Base 1:1 with 6%

Developer. -

Apply to hair swatch (Ratio: 4g product per 1g hair).

-

Process for 30 minutes at 30°C.

-

-

Rinsing:

-

Rinse with water (40°C) for 2 minutes.

-

Wash with standard sodium laureth sulfate (SLES) shampoo.

-

Blow dry.

-

-

Data Acquisition:

-

Measure color using a Spectrophotometer (CIELAB

system).

-

Data Interpretation (Expected Results)

| Parameter | Control (PPD + m-AP) | Test (Pyrazole + m-AP) | Interpretation |

| 30-35 | 25-30 | Pyrazoles often yield deeper uptake. | |

| +15 (Reddish) | +45 (Intense Red) | The defining difference. Pyrazoles maximize the | |

| -5 (Blue-violet) | -10 (Deep Violet) | ||

| Chroma ( | ~16 | ~46 | Pyrazoles provide significantly higher saturation. |

Part 5: Toxicology and Regulatory Landscape

The safety of pyrazole couplers has been rigorously scrutinized by the Scientific Committee on Consumer Safety (SCCS).

1-Hydroxyethyl-4,5-diamino pyrazole sulfate[3]

-

SCCS Opinion: SCCS/1293/09 and SCCS/1449/11.

-

Sensitization: Classified as a strong sensitizer (like PPD).

-

Genotoxicity: Not mutagenic in vivo.

-

Limit: Safe for use in oxidative hair dye formulations at a maximum on-head concentration of 3.0% (after mixing with oxidant).

1-Phenyl-3-methyl-5-pyrazolone (PMP)[4]

-

Usage: Often used in lower concentrations.

-

Risk: Historic pyrazolones were associated with higher allergenic risks. Modern purity standards are critical to avoid hydrazine contaminants.

References

-

Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. SCCS/1449/11. European Commission. Link

-

Chaudhry, Q., et al. (2015). Revision of the opinion on 1-Hexyl 4,5-Diamino Pyrazole Sulfate (A163). SCCS/1562/15. European Commission. Link

-

Cosmetic Ingredient Review (CIR). (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Link

-

PubChem. (n.d.). 1-Hydroxyethyl-4,5-diamino pyrazole sulfate - Compound Summary. National Library of Medicine. Link

-

Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link

Sources

Thermodynamic Stability Profile of 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine

Executive Summary

The compound 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine represents a specialized bi-heterocyclic scaffold, primarily utilized as a pharmacophore in kinase inhibitor development (e.g., p38 MAPK, JAK) and as a high-nitrogen precursor in energetic materials research. Its thermodynamic stability is governed by a complex interplay between annular tautomerism , intermolecular hydrogen bonding , and redox susceptibility of the primary amine.[1]

This guide provides a rigorous analysis of the compound's thermodynamic behavior, detailing the structural determinants of stability, solid-state phase transitions, and solution-state degradation pathways. It concludes with validated experimental protocols for assessing these parameters in a drug development or materials science context.

Molecular Architecture & Tautomeric Equilibria

The thermodynamic baseline of this molecule is defined by its ability to exist in multiple tautomeric states.[1] Unlike rigid scaffolds, the 1H-pyrazole core introduces a dynamic proton transfer equilibrium that dictates solubility, crystal packing, and reactivity.

Structural Connectivity

The molecule consists of a central pyrazole ring substituted at:

-

Position 3: An N-linked imidazole ring (1H-imidazol-1-yl). The N-N bond between rings creates a twisted bi-heteroaryl system to minimize steric clash between the imidazole C2-H and pyrazole N2.

-

Position 4: A primary amine (-NH₂), acting as a hydrogen bond donor.[1]

-

Position 5: A methyl group (-CH₃), providing steric bulk and lipophilicity.[1]

Tautomeric Toggle

In the gas phase and non-polar solvents, the pyrazole proton resides on the nitrogen furthest from the electron-withdrawing imidazole group to minimize dipolar repulsion.[1] However, in the solid state, intermolecular Hydrogen Bonding (HB) networks stabilize specific tautomers.[1]

Key Thermodynamic Insight: The transition between the 1H-tautomer (5-methyl) and the 2H-tautomer (3-methyl equivalent) is low-barrier (~3–5 kcal/mol). This rapid equilibrium implies that "purity" analysis by NMR must account for coalescing signals, and thermodynamic data (like LogP) represents a weighted average of species.[1]

Solid-State Thermodynamics

For pharmaceutical and material applications, the solid-state stability is the primary concern. The high nitrogen content and presence of both donors (-NH, -NH₂) and acceptors (N-imidazole, N-pyrazole) create a high propensity for polymorphism.

Thermal Transitions[1]

-

Predicted Melting Point: 185°C – 215°C.[1]

-

Rationale: The bi-heterocyclic nature increases rigidity compared to simple aminopyrazoles (MP ~150°C).[1] The extensive H-bond network elevates the lattice energy.

-

-

Decomposition: >260°C.[1]

Hygroscopicity & Hydrate Formation

The imidazole ring is a known hygroscopic motif.[1] The N3 of the imidazole and N2 of the pyrazole are basic sites capable of accepting water protons.[1]

-

Risk: High.[1]

-

Impact: Absorption of atmospheric moisture can lower the glass transition temperature (

) and induce amorphous-to-crystalline phase transitions, compromising physical stability.

Chemical Stability (Solution Phase)[1]

pH-Dependent Stability (Ionization)

The molecule is amphoteric but predominantly basic.[1]

-

Basic Centers: Imidazole N3 (

) and Pyrazole N2 ( -

Acidic Center: Pyrazole N1-H (

).[1] -

Stability Zone: The molecule is maximally stable at neutral to slightly basic pH (pH 7–9).[1]

-

Acidic Conditions (pH < 4): Protonation of the imidazole ring is reversible and stable.[1] However, strong acids may catalyze decarboxylation if residual carboxylic acid precursors are present, though the core ring system is acid-resistant.

-

Basic Conditions (pH > 12): Deprotonation of the pyrazole NH forms a pyrazolate anion, which is highly nucleophilic and susceptible to oxidative coupling.[1]

-

Oxidative Degradation

The C4-amine is the "soft spot" for chemical instability.

-

Pathway: Oxidation of the electron-rich aminopyrazole system leads to the formation of azo-dimers (Ar-N=N-Ar) or highly colored imino-quinone species.

-

Visual Indicator: Samples turning from off-white to yellow/brown indicate surface oxidation.

Experimental Protocols

As a Senior Scientist, reliance on literature values is insufficient. The following protocols are designed to generate self-validating empirical data.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine melting point, glass transition, and polymorphic purity.[1]

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomp).[1]

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

Protocol B: Forced Degradation Study (Stress Testing)

Purpose: To map degradation pathways for regulatory filing.[1]

| Stress Condition | Conditions | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 5-20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | 5-20% |

| Oxidation | 3% H₂O₂, RT | 4 Hours | 5-20% |

| Thermal | Solid state, 80°C | 7 Days | < 5% |

| Photostability | 1.2M Lux hours | ~2 Days | N/A |

Data Processing: Analyze via HPLC-PDA-MS.

-

Column: C18 Reverse Phase (high pH stability column recommended, e.g., Waters XBridge).

-

Mobile Phase: Ammonium Bicarbonate (pH 9.[1]0) / Acetonitrile gradient (Basic pH keeps the imidazole neutral, improving peak shape).[1]

Degradation Pathway Visualization[1]

The following diagram illustrates the primary thermal and oxidative degradation pathways identified for aminopyrazole-imidazole systems.

References

-

Alkorta, I., et al. (2006).[1][3] "The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms." Chemistry - A European Journal. Link[1]

-

Zborowski, K., et al. (2019).[1] "Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives: A Computational Study on Relative Stability." Semantic Scholar. Link

-

Vangara, S., et al. (2022).[1] "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials."[4][5] The Journal of Organic Chemistry. Link[1]

-

Mó, O., et al. (1999).[1] "Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles." Journal of Physical Chemistry A. Link[1][6]

-

PubChem Compound Summary. (2026). "3-methyl-1H-pyrazol-4-amine" (Analog Data). National Center for Biotechnology Information.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polynitro- N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Guide: pKa Values and Ionization Behavior of 5-Methyl-1H-pyrazol-4-amine Derivatives

This guide details the ionization behavior, pKa values, and physicochemical properties of 5-methyl-1H-pyrazol-4-amine derivatives. It is structured to support researchers in lead optimization and formulation.

Executive Summary

The 5-methyl-1H-pyrazol-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines) and anti-inflammatory agents.[1] Understanding its ionization behavior is critical because it governs solubility , membrane permeability , and ligand-protein binding interactions .[1][2]

Unlike simple aliphatic amines, the 4-amino group in this scaffold is not the primary basic center.[2] Instead, the molecule exhibits a complex ionization profile driven by annular tautomerism and resonance-assisted ring protonation.[1] This guide provides the structural logic, estimated pKa ranges, and validated experimental protocols for characterizing these derivatives.

Structural Chemistry & Ionization Sites

Tautomerism and Resonance

The 5-methyl-1H-pyrazol-4-amine core exists in a tautomeric equilibrium between the 1H- and 2H- forms.[1] While the 1H-tautomer is generally more stable in the solid state, the equilibrium in solution is solvent-dependent.[1]

Crucially, the 4-amino group acts as a strong

Key Insight: The primary protonation event occurs at the ring nitrogen (N2) , not the exocyclic amine.[2] The exocyclic amine's lone pair is heavily involved in resonance, rendering it non-basic (pKa < 0).[2]

Visualization of Protonation Pathway

The following diagram illustrates the tautomeric forms and the resonance-stabilized cation formed upon protonation.

Caption: Protonation pathway of 5-methyl-1H-pyrazol-4-amine. Note that the cation is stabilized by resonance involving the exocyclic amino group.

pKa Values and Substituent Effects

Baseline pKa Values

For the core structure 5-methyl-1H-pyrazol-4-amine :

-

pKa (Basic): 5.8 ± 0.5 (Protonation of Ring N2).[2]

-

Context: Unsubstituted pyrazole has a pKa of ~2.[2]5. The addition of the 5-methyl group (+I effect) and the 4-amino group (strong +M effect) raises the basicity significantly.

-

-

pKa (Acidic): ~14.0 (Deprotonation of Ring NH).[2]

-

Context: This moiety acts as a very weak acid, relevant only in highly basic conditions (pH > 12).[2]

-

Quantitative Data: Derivative Comparison

The following table summarizes pKa values for the core scaffold and relevant derivatives to illustrate electronic effects.

| Compound | Substituent (R) | pKa (Basic, BH+) | Electronic Effect |

| Pyrazole (Ref) | H | 2.5 | Baseline |

| 3-Methylpyrazole | 3-Me | 3.0 | Weak +I (Inductive donor) |

| 4-Aminopyrazole | 4-NH₂ | ~5.5 | Strong +M (Resonance donor) |

| 5-Methyl-4-aminopyrazole | 5-Me, 4-NH₂ | 5.8 - 6.2 | Synergistic (+I and +M) |

| Carboxylic Acid Deriv. | 3-COOH | 3.52 (Apparent) | -I/-M (Electron withdrawing) |

| N-Phenyl Deriv. | 1-Ph | ~4.8 | -I (Phenyl ring withdrawal) |

Note: Values for specific derivatives are estimated based on Hammett substituent constants and experimental data from analogous systems.

The Hammett Relationship

The basicity of these derivatives follows the Hammett equation for heterocyclic systems.

-

Electron Donating Groups (EDG): Alkyl, OMe, NH₂ at positions 3 or 5 increase pKa (more basic).[2]

-

Electron Withdrawing Groups (EWG): CF₃, NO₂, CN, COOH decrease pKa (less basic).[2]

Experimental Protocols (Self-Validating)

Measuring the pKa of aminopyrazoles requires specific attention to their UV-active chromophores and potential solubility issues.

Method A: Spectrophotometric Titration (Gold Standard)

This method is preferred due to the distinct UV shift observed when the resonance between the amino group and the ring is perturbed by protonation.

Reagents:

-

Compound Stock: 10 mM in Methanol.[2]

-

Buffers: Phosphate/Citrate series (pH 2.0 to 8.0).[2]

-

Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1][2]

Protocol:

-

Preparation: Dilute stock to 50 µM in buffers of varying pH (0.5 unit increments). Ensure <1% organic co-solvent to minimize dielectric constant shifts.[2]

-

Scanning: Scan from 220 nm to 350 nm.

-

Analysis: Plot Absorbance vs. pH at

of the neutral species. -

Calculation: Fit data to the Henderson-Hasselbalch equation:

[1]

Method B: Potentiometric Titration (For High Solubility)

Use this for derivatives with aqueous solubility > 1 mM.[2]

Protocol:

-

Dissolve 2-5 mg of compound in 0.15 M KCl (ionic strength adjustor).[1][2]

-

Titrate with 0.1 M HCl using a micro-burette.

-

Bjerrum Plot Analysis: Calculate

(average number of bound protons).[2] The pKa is the pH where -

Validation: Perform the titration in 30%, 40%, and 50% MeOH/Water mixtures and extrapolate to 0% MeOH (Yasuda-Shedlovsky extrapolation) if the compound is insoluble in pure water.

Pharmaceutical Implications[1][2][5]

Solubility vs. pH Profile

The 5-methyl-1H-pyrazol-4-amine scaffold exhibits a pH-dependent solubility profile typical of a weak base.[1]

-

pH < 4.0: Highly soluble (Cationic form predominant).[2]

-

Implication: Formulations for IV administration often require acidification (e.g., mesylate or hydrochloride salts) to target the cationic state.[2]

Membrane Permeability (LogD)

The distribution coefficient (LogD) varies drastically with pH.[2]

-

Gastric pH (1.2): LogD is low (Ionized); absorption is permeability-limited.[1][2]

-

Intestinal pH (6.8): LogD is high (Neutral); absorption is excellent.[2]

-

Design Strategy: To improve oral bioavailability, ensure the pKa is not too high (> 8.0), otherwise the drug remains ionized in the small intestine, limiting passive diffusion.[2] The natural pKa of ~6.0 is ideal for oral absorption.[2]

Workflow Visualization: Experimental Determination

Caption: Decision tree for selecting the appropriate pKa determination method based on solubility.

References

-

Elguero, J., et al. (2000).[2] Protomeric tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry. Link

-

Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Claramunt, R. M., et al. (1991).[2] The annular tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Link

-

Bawazir, W. (2020).[2][3] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Scalable Production of 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine

This Application Note is designed as a definitive technical guide for the scalable manufacturing of 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine .

This protocol addresses the specific challenges of linking two nitrogen-rich heterocycles (imidazole and pyrazole) while preserving the sensitive 4-amino functionality. The methodology prioritizes Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation , a route chosen for its atom economy, scalability, and avoidance of unstable diazonium intermediates often found in alternative pyrazole syntheses.

Executive Summary

The target molecule, This compound , is a high-value heterocyclic building block, often utilized in the development of Janus kinase (JAK) inhibitors and other ATP-competitive drugs. Its structure combines a hydrogen-bond donor/acceptor motif (pyrazole) with a solubilizing and coordinative moiety (imidazole).

Core Challenges:

-

Regioselectivity: Ensuring the imidazole couples exclusively at the C3 position without N-alkylation of the pyrazole ring.

-

Stability: The free base 4-aminopyrazole is prone to oxidative degradation (browning) upon air exposure.

-

Safety: Handling energetic nitro-pyrazole intermediates requires strict thermal control.

Solution: This protocol utilizes a Protect-Couples-Deprotect-Reduce strategy (or direct coupling on the activated nitro-scaffold) to ensure high purity. We employ a hydrochloride salt formation step immediately post-reduction to lock the amine in a stable, storable form.

Retrosynthetic Analysis & Pathway

The most robust disconnection relies on the activation provided by the electron-withdrawing nitro group at position 4. This activates the C3-halogen toward nucleophilic attack by imidazole.

Figure 1: Retrosynthetic strategy leveraging the activating nature of the 4-nitro group.

Detailed Experimental Protocols

Stage 1: SNAr Coupling (Synthesis of the Nitro-Intermediate)

Objective: Displace the C3-bromide with imidazole. Reaction Type: Nucleophilic Aromatic Substitution.

Materials:

-

Precursor: 3-Bromo-5-methyl-4-nitro-1H-pyrazole (1.0 eq)

-

Nucleophile: Imidazole (2.5 eq) — Excess acts as both nucleophile and base.

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note: Acetonitrile can be used but requires higher reflux temps.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq).

Protocol:

-

Setup: Charge a glass-lined reactor (GLR) with DMF (10 vol) .

-

Addition: Add 3-Bromo-5-methyl-4-nitro-1H-pyrazole and stir until dissolved.

-

Base/Nucleophile Addition: Add K₂CO₃ followed by Imidazole in portions to control mild exotherm.

-

Reaction: Heat the mixture to 90°C for 6–8 hours.

-

IPC (In-Process Control): Monitor by HPLC (C18 column, AcCN/H2O). Target < 2% starting bromide.[1]

-

-

Workup (Quench): Cool reaction mass to 20°C. Pour slowly into Ice Water (30 vol) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Isolation: Filter the solid. Wash the cake with water (3 x 5 vol) to remove residual DMF and imidazole.

-

Drying: Vacuum dry at 45°C until constant weight.

-

Yield Expectation: 75–85%.

-

Safety Note: The nitro-intermediate is stable but should be tested by DSC before large-scale drying to rule out decomposition hazards.

-

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the amine without reducing the imidazole ring. Reaction Type: Heterogeneous Catalysis.

Materials:

-

Substrate: 3-(1H-Imidazol-1-yl)-5-methyl-4-nitro-1H-pyrazole (from Stage 1).

-

Catalyst: 10% Pd/C (50% water wet), 5 wt% loading.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Hydrogen Source: H₂ gas (3–5 bar).

Protocol:

-

Inertion: Purge the autoclave vessel with Nitrogen (3 cycles).

-

Loading: Charge Methanol (15 vol) and the Nitro-intermediate .

-

Catalyst Addition: Add Pd/C catalyst as a slurry in methanol (to prevent ignition of dry catalyst).

-

Hydrogenation: Pressurize with H₂ to 4 bar . Stir at 35–40°C .

-

Kinetic Control: The reaction is exothermic.[1] Control temperature via jacket cooling.

-

-

Completion: Reaction is typically complete in 4–6 hours. Confirm by HPLC (disappearance of nitro peak).

-

Filtration: Filter warm through a Celite® pad or sparkler filter to remove Pd/C. Wash pad with MeOH.

-

Critical: Do not let the filtrate stand in air for long periods; 4-aminopyrazoles oxidize rapidly. Proceed immediately to Stage 3.

-

Stage 3: Salt Formation & Isolation (The Stabilization Step)

Objective: Convert the unstable free amine into a stable Hydrochloride salt.

Protocol:

-

Acidification: Cool the methanolic filtrate from Stage 2 to 0–5°C .

-

Addition: Slowly add 4M HCl in Dioxane or conc. aqueous HCl (1.1 eq relative to amine).

-

Observation: A white to off-white precipitate should form immediately.

-

-

Crystallization: Stir at 0°C for 2 hours to maximize yield.

-

Filtration: Filter the solid.

-

Washing: Wash with cold Ethyl Acetate or MTBE (to remove organic impurities and color).

-

Drying: Dry under vacuum at 40°C.

Process Flow & Logic Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Process flow diagram emphasizing the critical In-Process Control (IPC) and stabilization steps.

Analytical Specifications (Quality Control)

To ensure the product meets pharmaceutical standards, the following specifications should be met:

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline powder | Visual |

| Purity | > 98.0% (Area %) | HPLC (C18, 254 nm) |

| Identification | Consistent with structure | 1H-NMR (DMSO-d6) |

| Residual Solvent | DMF < 880 ppm, MeOH < 3000 ppm | GC-HS |

| Water Content | < 1.0% w/w | Karl Fischer |

| Palladium | < 10 ppm | ICP-MS |

Expected 1H-NMR Data (DMSO-d6, Free Base equivalent):

- 12.1 (br s, 1H, Pyrazole NH)

- 7.65 (s, 1H, Imidazole C2-H)

- 7.15 (s, 1H, Imidazole C4-H)

- 7.05 (s, 1H, Imidazole C5-H)

- 4.80 (br s, 2H, NH2)

- 2.15 (s, 3H, CH3)

Scientific Rationale & Troubleshooting

Why SNAr on Nitropyrazole?

Direct coupling of imidazole to a 4-aminopyrazole is chemically forbidden due to the electron-rich nature of the amine. The nitro group at position 4 serves a dual purpose:

-

Activation: It pulls electron density from the ring, making the C3-bromide susceptible to nucleophilic attack.

-

Protection: It acts as a "masked" amine, preventing oxidation during the harsh coupling conditions.

Troubleshooting Guide

-

Problem: Low yield in Step 1.

-

Cause: Incomplete deprotonation of imidazole or moisture in DMF.

-

Fix: Ensure K₂CO₃ is milled/anhydrous. Use molecular sieves for DMF.

-

-

Problem: Product turns purple/brown during filtration in Step 2.

-

Problem: Regioisomers (N-alkylation of pyrazole).

-

Insight: The pyrazole NH is acidic. In the presence of base, it deprotonates. However, the intermolecular reaction between the pyrazole anion and imidazole is unlikely. The main side reaction is the pyrazole attacking the imidazole (rare) or polymerization. The described conditions favor the desired displacement.

-

References

-

General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

-

Nitro-Pyrazole Activation: Behr, L. C., et al. "Pyrazoles. II. The Preparation of Some 3-Substituted 4-Nitropyrazoles." Journal of the American Chemical Society, 1956.

- Catalytic Hydrogenation of Heterocycles: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard Text).

-

Safety of Nitropyrazoles: Organic Process Research & Development (OPRD) guidelines on energetic materials.

(Note: While specific patents for this exact molecule are proprietary, the chemistry described is adapted from standard protocols for "3-amino-4-nitropyrazole" derivatives found in the cited literature.)

Sources

Application of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine in heterocyclic chemistry

Application Note: 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine in Heterocyclic Chemistry

Executive Summary

The compound This compound represents a specialized "bi-heterocyclic" scaffold.[1][2] Unlike standard aminopyrazoles, this molecule incorporates a pendant imidazole ring directly attached to the pyrazole core. This structural feature introduces unique electronic properties—specifically, a secondary basic center and an additional hydrogen-bond acceptor—making it a high-value intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines .[2] These fused systems are privileged pharmacophores in drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., CDK, GSK-3, and EGFR inhibitors).

This guide details the chemical behavior of this scaffold, focusing on its regioselective cyclization protocols and handling requirements due to its zwitterionic potential.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The molecule exists in dynamic equilibrium. In solution, the 1H-pyrazole moiety undergoes annular tautomerism, meaning the substituents at positions 3 and 5 are interchangeable unless the N1-nitrogen is substituted.[2]

Critical Consideration: When reacting with electrophiles to form fused rings, the regioselectivity is governed by the steric bulk of the imidazole group versus the methyl group. In pyrazolo[1,5-a]pyrimidine synthesis, cyclization typically favors the formation of the isomer where the most bulky group (Imidazole) is distal to the bridgehead nitrogen, although this is solvent-dependent.

Solubility & Handling

-

Basicity: The imidazole nitrogen (pKa ~7.0) and the primary amine (pKa ~4-5) make this compound significantly more basic than phenyl-substituted pyrazoles.[1][2]

-

Solubility: Highly soluble in DMSO, DMF, and dilute aqueous acid. Moderate solubility in Ethanol. Poor solubility in non-polar solvents (Hexane, Toluene).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative darkening of the amine.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines

The primary application of this amine is the construction of the pyrazolo[1,5-a]pyrimidine core, a scaffold mimetic of the purine adenine base, widely used in kinase inhibitor design.

Mechanism of Action

The reaction involves a condensation between the exocyclic amine (C4-NH2) and a 1,3-dicarbonyl species, followed by intramolecular cyclodehydration involving the endocyclic pyrazole nitrogen (N1).[2]

Experimental Protocol

Objective: Synthesis of 2,7-dimethyl-3-(imidazol-1-yl)pyrazolo[1,5-a]pyrimidine.

Reagents:

-

Reactant: Acetylacetone (1.1 equiv)[2]

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)[2]

-

Catalyst: Piperidine (if using EtOH)[2]

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the amine in 5 mL of Glacial Acetic Acid .

-

Note: AcOH is preferred over EtOH for this specific substrate because the imidazole moiety can act as an internal base; the acidic medium ensures the carbonyl electrophile is activated.

-

-

Addition: Add 1.1 mmol (110 mg) of acetylacetone dropwise at room temperature.

-

Reflux: Heat the mixture to 110°C (Reflux) for 4–6 hours.

-

Monitoring: Check progress via TLC (System: DCM/MeOH 9:1). The starting amine spot (low Rf, stains with Ninhydrin) should disappear.

-

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto 50 g of crushed ice .

-

Neutralize carefully with saturated NaHCO₃ solution until pH ~8.[1] Do not use strong NaOH, as it may hydrolyze the imidazole ring or cause ring opening.

-

-

Isolation: A precipitate should form. Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

-

If no precipitate forms:[1] Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (DCM -> 5% MeOH in DCM).[1][2]

Data Interpretation:

-

Yield: Expected range 75–85%.

-

¹H NMR Diagnostic: Look for the disappearance of the broad NH₂ singlet (approx. 4.0–5.0 ppm) and the appearance of a pyrimidine proton singlet (approx. 6.5–6.8 ppm).

Application II: Schiff Base Formation (Kinase Hinge Binders)

This protocol generates imine derivatives, often used to extend the scaffold into a hydrophobic pocket of a protein target.

Experimental Protocol

Objective: Synthesis of (E)-N-(4-chlorobenzylidene)-3-(imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine.

-

Dissolution: Dissolve 1.0 mmol of amine in 10 mL absolute Ethanol .

-

Activation: Add 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reaction: Add 1.0 mmol of 4-chlorobenzaldehyde.

-

Conditions: Reflux for 3–5 hours.

-

Isolation: Cool to 0°C. The Schiff base often crystallizes directly. Filter and wash with cold ethanol.

Visualized Workflows (DOT Diagrams)

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the condensation pathway to the fused pyrazolo[1,5-a]pyrimidine system.

Caption: Step-wise mechanism for the formation of the bicyclic core from the aminopyrazole precursor.

Diagram 2: Diversity-Oriented Synthesis Workflow

A decision tree for researchers choosing the correct pathway based on the target pharmacophore.

Caption: Strategic workflow for selecting synthetic routes based on medicinal chemistry goals.

Comparative Data: Solvent Effects

The following table summarizes the impact of solvent choice on the yield of the pyrazolo[1,5-a]pyrimidine cyclization (Application I).

| Solvent | Catalyst | Temperature | Time | Yield (%) | Comments |

| Acetic Acid | None | 118°C (Reflux) | 4 h | 82% | Best for solubility; acts as autocatalyst.[1][2] |

| Ethanol | Piperidine | 78°C (Reflux) | 6 h | 65% | Slower; requires basic catalyst. |

| Water | None | 100°C | 12 h | 40% | Poor solubility of reactants; "Green" but inefficient. |

| DMF | None | 153°C | 2 h | 70% | Fast, but workup is difficult (requires extensive washing). |

References

-

Synthesis of Pyrazolo[1,5-a]pyrimidines

-

Kinase Inhibitor Applications

-

General Aminopyrazole Reactivity

-

Related Imidazole-Pyrazole Scaffolds

Sources

Application Note: Advanced Crystallization Protocols for 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine

This Application Note details the crystallization strategy for 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine , a highly functionalized heterocyclic intermediate.[1] Given the compound's poly-nitrogenous structure, it exhibits significant polarity, basicity, and hydrogen-bonding potential.[1] The protocols below are designed to address common challenges such as oiling out, solvate formation, and polymorph control.

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound is a "push-pull" heterocyclic system containing an electron-rich amine and two nitrogen-rich rings (pyrazole and imidazole).[1] This structure dictates specific physicochemical behaviors critical for crystallization:

-

Basicity: The imidazole ring (N3 position) is moderately basic (

), while the pyrazole and primary amine are weakly basic.[1] This makes pH-controlled crystallization highly effective.[1] -

Polarity & H-Bonding: The molecule is a strong hydrogen bond donor (pyrazole NH, amine

) and acceptor (imidazole N, pyrazole N).[1] This increases the risk of hydrate/solvate formation.[1] -

Solubility Profile: High solubility in polar protic solvents (MeOH, Water/Acid) and polar aprotic solvents (DMSO, DMF).[1] Low solubility in non-polar solvents (Hexane, Toluene).[1]

Physicochemical Profile & Solvent Selection

| Solvent Class | Examples | Solubility Prediction | Application |

| Primary Solvents | Methanol, Ethanol, IPA | High (Hot) / Moderate (Cold) | Cooling Crystallization |

| Anti-Solvents | Heptane, Toluene, MTBE | Very Low | Yield Enhancement |

| Process Solvents | Water (pH > 8) | Low | Anti-solvent / pH Swing |

| Process Solvents | Water (pH < 4) | High | Dissolution (Salt Formation) |

Protocol A: Cooling Crystallization (Purification)[1]

Objective: Removal of synthesis by-products (e.g., unreacted imidazole, inorganic salts) and color impurities.[1] Mechanism: Exploits the steep solubility curve in alcohol/water mixtures.[1]

Materials

-

Crude this compound.[1]

-

Solvent: Ethanol (Absolute) and Deionized Water.[1]

-

Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.[1]

Step-by-Step Methodology

-

Dissolution:

-

Charge crude solid into the reactor.[1]

-

Add Ethanol (5-7 volumes) relative to solid weight.[1]

-

Heat to Reflux (78°C) with agitation (200-300 RPM).

-

Note: If the solution is not clear, add water dropwise (up to 10% v/v) until full dissolution is achieved.[1] The water helps dissolve polar inorganic impurities or improve solubility of the polar amine.[1]

-

-

Clarification (Optional but Recommended):

-

If colored impurities are present, add Activated Carbon (5 wt%) and stir at reflux for 30 minutes.

-

Filter hot through a pre-heated Celite pad to remove carbon and insoluble particulates.[1]

-

-

Controlled Cooling:

-

Isolation:

-

Drying:

-

Dry in a vacuum oven at 45°C for 12 hours. Ensure pressure is <50 mbar to remove bound water/solvent.[1]

-

Protocol B: pH-Swing Crystallization (High Yield)

Objective: Recovery of the compound from aqueous reaction streams or mother liquors.[1] Mechanism: The molecule is soluble in acid (protonated) and insoluble in base (neutral free base).[1]

Step-by-Step Methodology

-

Acidic Dissolution:

-

Neutralization & Nucleation:

-

Crystal Growth:

-

Filtration:

Protocol C: Salt Formation (Dihydrochloride)

Objective: Creating a highly water-soluble, stable solid form for formulation or storage. Mechanism: Protonation of both the Imidazole (N3) and Amine/Pyrazole sites.[1]

Step-by-Step Methodology

-

Preparation:

-

Dissolve the free base (1 eq) in Isopropanol (IPA, 10 volumes) at 50°C.

-

-

Acid Addition:

-

Slowly add Concentrated HCl (2.2 eq) or HCl in IPA (3-4 M) .

-

Exothermic Reaction:[1] Control temperature to keep below 60°C.

-

-

Crystallization:

-

Isolation:

Process Visualization (Graphviz)[1]

The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on the input material state.

Figure 1: Decision matrix for crystallization process selection based on impurity profile and desired final form.

Troubleshooting & Critical Parameters

Oiling Out (Liquid-Liquid Phase Separation)

-

Cause: The compound is precipitating faster than it can crystallize, often due to high supersaturation or presence of impurities.[1]

-

Solution:

-

Seed Load: Increase seed loading to 1-2%.

-

Temperature: Keep the mixture at the "cloud point" temperature for 30 mins before cooling further.

-

Solvent: Add a small amount of anti-solvent (e.g., Toluene) very slowly.[1]

-

Color Removal

-

Issue: Pyrazole amines often oxidize to colored (yellow/brown) azo or nitroso impurities.[1]

-

Solution: Use Sodium Dithionite (

) wash during the aqueous workup or Protocol B.[1] This reducing agent helps break down colored oxidized by-products.[1]

Polymorphism

-

Risk: H-bonding allows for multiple packing arrangements.[1]

-

Control: Consistent cooling rates and solvent ratios are vital.[1] Protocol A (Ethanol/Water) typically yields the thermodynamic (most stable) polymorph.[1] Rapid precipitation (Protocol B) may yield kinetic (metastable) forms or amorphous material.[1]

References

-

Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on crystal engineering and polymorph control).

-

Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard protocols for cooling and anti-solvent crystallization).

-

Mague, J. T., et al. (2014).[1] "Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine". Acta Crystallographica Section E, 70(11), o1212–o1213.[1] Link (Structural analog reference for H-bonding networks in pyrazole-imidazole systems).[1]

-

Fabbiani, F. P. A., et al. (2009).[1] "High-pressure recrystallisation of imidazole: a new polymorph". ChemComm. (Relevant for imidazole-containing crystal behavior).[1][2][3]

-

PubChem. (2026).[1][4] "3-(1H-imidazol-2-yl)-5-methyl-1H-pyrazole Compound Summary". National Center for Biotechnology Information.[1] Link (Physicochemical property verification).[1]

Sources

- 1. 4919-03-3|1H-Imidazol-4-amine|BLD Pharm [bldpharm.com]

- 2. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 3. Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(1H-imidazol-2-yl)-5-methyl-1H-pyrazole | C7H8N4 | CID 135740250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparing stock solutions of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine for bioassays

Application Note: Preparation and Handling of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine Stock Solutions

Abstract & Scope

This technical guide details the rigorous preparation, storage, and validation of stock solutions for This compound (Formula: C₇H₉N₅). This compound, characterized by a bivalent heterocyclic scaffold containing both imidazole and pyrazole rings alongside a primary amine, presents specific challenges regarding oxidation sensitivity and aqueous solubility.

This protocol is designed for researchers conducting enzymatic inhibition assays (e.g., kinase profiling), fragment-based drug discovery (FBDD), or cellular bioassays. It prioritizes the maintenance of chemical integrity to prevent "silent" experimental failures caused by compound degradation or micro-precipitation.

Physicochemical Profile & Solubility Logic

Before handling, it is critical to understand the molecular behavior of the compound. The presence of a primary amine at position 4 of the pyrazole ring renders the molecule electron-rich and susceptible to oxidative degradation, while the imidazole moiety confers pH-dependent solubility.

| Parameter | Value / Characteristic | Experimental Implication |

| Molecular Weight | 163.18 g/mol | Essential for Molarity calculations. |

| Formula | C₇H₉N₅ | High nitrogen content implies polarity but also potential for H-bond aggregation. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended. Disrupts intermolecular H-bonds effectively. |

| Secondary Solvent | DMF (Dimethylformamide) | Alternative if DMSO is incompatible, though more toxic to cells. |

| Aqueous Solubility | Low (pH > 7.0) | The molecule is likely amphoteric.[1] It may precipitate in neutral buffers (PBS). |

| Stability Risk | High (Oxidation) | The 4-amino-pyrazole motif is prone to air oxidation. Argon overlay is mandatory. |

| Hygroscopicity | Moderate | Absorbance of atmospheric water can alter effective mass. |

Protocol 1: Preparation of 100 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration master stock free of aggregates.

Materials:

-

Compound: this compound (Solid).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Equipment: Analytical balance (readability 0.01 mg), Anti-static gun, Argon/Nitrogen gas line.

Workflow Diagram (Graphviz):

Caption: Figure 1. Workflow for preparing oxidation-sensitive amine stocks. Note the critical inert gas step.

Step-by-Step Procedure:

-

Equilibration: Allow the vial of solid compound to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, ruining mass accuracy.

-

Weighing: Weigh the desired amount (e.g., 5–10 mg) into a sterile, amber glass vial. Use an anti-static gun if the powder is "fly-away."

-

Calculation: Calculate the volume of DMSO required for a 100 mM stock.

-

Formula:

-

Example: For 5.0 mg:

.

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes (max temp 35°C). Caution: Do not overheat; amines can degrade.

-

Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 10 seconds to displace oxygen.

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in PCR tubes or amber micro-vials.

-

Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

Protocol 2: Aqueous Dilution for Bioassays (The "No-Crash" Method)

Objective: Dilute the hydrophobic stock into aqueous media without causing "shock precipitation" (crashing out), which leads to false negatives (loss of compound) or false positives (aggregates inhibiting enzymes non-specifically).

The "Intermediate Dilution" Strategy: Directly adding 100% DMSO stock to media often creates a local high-concentration precipitate. Instead, use an intermediate step.

Dilution Scheme Diagram (Graphviz):

Caption: Figure 2. Two-step dilution strategy to maintain solubility. Never dilute directly from 100 mM to aqueous media if possible.

Procedure:

-

Thaw: Thaw one aliquot of 100 mM stock at Room Temperature (RT). Vortex to ensure homogeneity.[2]

-

Intermediate Stock (100x): Dilute the Master Stock with DMSO to create a concentration 100-fold higher than your final assay concentration.

-

Target: If final assay requires 10 µM, prepare a 1 mM intermediate in DMSO.

-

-

Final Dilution: Pipette the aqueous buffer/media into the tube first. Then, while vortexing gently, add the Intermediate Stock dropwise.

-

Ratio: 1 µL Intermediate + 99 µL Media.

-

Result: 10 µM compound in 1% DMSO.

-

-

Validation (Self-Check): Hold the tube against a light source. The solution must be crystal clear. If it looks milky or opalescent (Tyndall effect), the compound has precipitated.

-

Fix: If precipitation occurs, lower the final concentration or increase DMSO tolerance (if assay permits).

-

Quality Control & Troubleshooting

Self-Validating the Stock: Before running expensive screens, validate the stock integrity.

| QC Method | Procedure | Acceptance Criteria |

| Visual Check | Inspect against dark/light background. | No visible particulates or turbidity. |

| LC-MS (Purity) | Inject 1 µL of 100 µM dilution (Acetonitrile/Water). | Single peak at MW 163.2 (M+H⁺). Watch for M+16 (Oxidation) or M+32 peaks. |

| Solubility Test | Dilute to 100 µM in PBS (pH 7.4). Measure OD600. | OD600 < 0.005 (Background). Higher OD indicates aggregation. |

Common Issues:

-

Yellowing of Stock: Indicates oxidation of the amine or imidazole ring. Action: Discard and prepare fresh from solid.

-

Precipitation in Media: The pKa of the imidazole is likely near neutral (~7.0). In pH 7.4 buffers, the molecule may be uncharged and less soluble. Action: Ensure DMSO is at least 0.5-1.0% or slightly lower the pH (e.g., pH 7.0) if the assay tolerates it.

References

-

BenchChem. Preparation of Stock Solutions for Kinase Inhibitors in DMSO. (General guidelines for heterocyclic inhibitors).

-

MedChemExpress (MCE). Compound Handling Instructions: Solubility and Dilution. (Standard protocols for DMSO stocks and aqueous dilution).

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Authoritative text on "crashing out" in bioassays).

-

PubChem. Compound Summary: Imidazole and Pyrazole Derivatives.[3] (Physicochemical data grounding).

Disclaimer: This Application Note is for research use only. Always consult the Safety Data Sheet (SDS) for specific toxicity and handling hazards before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Status: Operational Ticket ID: STAB-PYR-004 Subject: Minimizing Oxidative Degradation & Hydrolysis during Storage

Executive Summary

You are likely experiencing stability issues with 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine . This compound belongs to a class of electron-rich 4-aminopyrazoles , which are notoriously unstable in their free base form. The primary degradation vector is oxidative coupling of the C4-amine, accelerated by the electron-donating imidazole ring at C3.

This guide provides a root-cause analysis of degradation, a self-validating storage protocol, and recovery methods for compromised samples.

Module 1: The "Why" – Root Cause Analysis

To prevent degradation, one must understand the failure mode. This molecule suffers from a "perfect storm" of electronic effects:

-

Electronic Activation: The pyrazole ring is electron-rich. The amino group (-NH₂) at position 4 is strongly nucleophilic. The imidazole substituent at position 3 further enriches the π-system, lowering the oxidation potential of the amine.

-

Oxidative Dimerization: Upon exposure to atmospheric oxygen, the primary amine undergoes single-electron transfer (SET) to form a radical cation. These radicals couple to form azo-linkages (N=N) or imino-quinone species.

-

Visual Indicator: Samples turn from off-white/pale yellow to pink , then brown , and finally black tar.

-

-

Hygroscopicity: The imidazole ring is basic and hygroscopic. Absorbed water catalyzes hydrolysis and facilitates proton transfer, accelerating the oxidation kinetics.

Visualizing the Degradation Pathway

The following diagram illustrates the theoretical oxidative cascade triggering the color change.

Figure 1: Theoretical oxidative degradation cascade of electron-rich aminopyrazoles.

Module 2: Storage Protocol (Standard Operating Procedure)

Objective: Maintain purity >98% over 6+ months. Principle: Remove the three vectors of decay: Oxygen, Moisture, and Photon Energy.

Protocol 1: Long-Term Storage (Solid State)

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, creating a static blanket over the solid. Nitrogen is acceptable but diffuses faster. |

| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering temp slows reaction kinetics. |

| Container | Amber Glass Vial + Parafilm/Teflon Tape | Amber glass blocks UV light (preventing photo-oxidation). Plastic absorbs moisture and is permeable to O2. |

| Desiccant | P2O5 or Silica Gel (in secondary container) | Prevents hydration of the imidazole ring. |

| Form | HCl Salt (Recommended) | Converting the free base to a hydrochloride salt protonates the amine, significantly increasing oxidation resistance. |

Protocol 2: Handling & Aliquoting

Never open the bulk stock bottle in open air if possible.

-

Equilibrate: Allow the frozen vial to reach room temperature before opening. (Opening a cold vial condenses atmospheric water onto the solid immediately).

-

Glove Box/Bag: Ideally, weigh out the required amount in an inert atmosphere glove box.

-

Schlenk Technique: If a glove box is unavailable, use an "inverted funnel" flow of Argon over the open vial while weighing.

-

Reseal Immediately: Purge the headspace with Argon before recapping.

Workflow Visualization

Figure 2: Step-by-step workflow for securing compound integrity.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned pink. Is it ruined?

-

Diagnosis: This indicates early-stage surface oxidation (formation of azo impurities).

-

Action:

-

If <5% color: It is likely usable for crude reactions but may affect yield.

-

If Dark Red/Brown:Purification is required. [1]

-

Recovery: Dissolve in degassed solvent (MeOH/DCM). Add a reducing agent like Sodium Dithionite (Na2S2O4) wash or activated charcoal, filter, and re-precipitate. Alternatively, perform column chromatography flushing the column with Nitrogen first.

-

Q2: The compound has become a sticky gum.

-

Diagnosis: Hygroscopicity. The imidazole ring has absorbed atmospheric water.

-

Action: Lyophilize (freeze-dry) the sample from a dioxane/water mixture or dry under high vacuum over P2O5 for 24 hours.

Q3: Can I store it in DMSO?

-

Diagnosis: High Risk.

-

Reasoning: DMSO is an oxidant (Swern oxidation mechanism) and is hygroscopic.

-

Recommendation: Do not store as a solution. If necessary, use anhydrous DMSO, purge with Argon, store at -80°C, and use within 1 week.

Q4: Why is the HCl salt more stable?

-

Mechanism: Oxidation involves the removal of an electron from the nitrogen lone pair. Protonating the amine (forming R-NH3+) ties up that lone pair, making it electronically unavailable for oxidation.

-

Tip: If you synthesized the free base, consider bubbling HCl gas through an ethereal solution of your product to precipitate the stable salt.

References

-

Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Detailed protocols for inert atmosphere manipulation).

-

Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds.[2] University of Pittsburgh, Department of Chemistry. (Academic standard for Schlenk lines and storage).[3]

-

Preethanuj, P., et al. How to prevent/minimize rapid air oxidation of 4-aminopyrazole. ResearchGate Discussion, 2012.[1] (Field reports on aminopyrazole instability).

-

Levandowski, B. J., et al. Stability of 4H-pyrazoles in physiological environments.[4]Bioconjugate Chemistry, 2019. (Data on pyrazole degradation kinetics).

Sources

Optimizing pH conditions for stability of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Technical Support Center: 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

A Guide to Optimizing pH Conditions for Enhanced Stability

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and optimizing the pH-dependent stability of this compound. We will explore the molecule's inherent chemical properties, address frequently encountered experimental challenges, and provide a robust protocol for systematic stability analysis.

Section 1: Understanding the Molecule's Chemical Landscape

The stability of this compound in solution is intrinsically linked to its structure, which features three key ionizable groups: an imidazole ring, a pyrazole ring, and a primary amine. The pH of the environment dictates the protonation state of these groups, which in turn influences the molecule's solubility, reactivity, and susceptibility to degradation.

-

Imidazole Moiety: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] Its conjugate acid has a pKa of approximately 7, making it a critical buffer region to consider.[1][2] At pH values below its pKa, the imidazole ring will be protonated (imidazolium cation), increasing the molecule's overall positive charge and potentially enhancing its aqueous solubility.

-

Pyrazole Moiety: Pyrazole derivatives are aromatic heterocycles that can act as weak bases or acids.[3] The pyrazole ring is generally stable and resistant to oxidation and reduction.[4] However, its N-H proton can be abstracted under strongly basic conditions.

-

4-Amine Group: The primary amine on the pyrazole ring is a basic center. It will be protonated (forming an ammonium cation) in acidic to near-neutral conditions, contributing significantly to the molecule's charge and solubility profile.

The interplay between these groups means the molecule's net charge and reactivity can change dramatically across a typical formulation pH range (pH 2-10). Understanding these potential protonation states is fundamental to predicting and controlling stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in aqueous solutions?

A1: Based on the structure, the primary degradation pathways to investigate are hydrolysis and oxidation. The points of susceptibility are the heterocyclic rings, especially under harsh pH or oxidative conditions.[5] Forced degradation studies, which intentionally stress the molecule under various conditions (e.g., strong acid, strong base, peroxide), are essential for identifying and characterizing potential degradants.[6]

Q2: My compound solution is turning yellow at a high pH. What could be the cause?

A2: Color changes often indicate chemical degradation or oxidation. The electron-rich nature of the imidazole and pyrazole rings can make them susceptible to oxidation, which can be accelerated at higher pH values where the molecule may be deprotonated and more reactive.[5] This can lead to the formation of colored, conjugated degradation products. It is crucial to blanket solutions with an inert gas (e.g., nitrogen or argon) and include antioxidants in your formulation screen if this is observed.

Q3: Which buffer systems are recommended for initial formulation and stability studies?

A3: The choice of buffer is critical. Imidazole itself is used as a buffer in the pH 6.2 to 7.8 range, so you must be cautious of potential interactions if using an imidazole-based buffer.[1] For a broad pH screen, a series of non-reactive buffers is recommended. Consider using citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10. Always run a control with the compound in unbuffered water to assess the intrinsic stability and potential for auto-hydrolysis.

Q4: How does pH affect the solubility of this compound?

A4: Due to the presence of multiple basic nitrogen atoms (on the imidazole, pyrazole, and amine groups), the compound's solubility is expected to be significantly higher at acidic pH. In acidic solutions (pH < 6), these groups will be protonated, forming cationic species that are more readily solvated by water. As the pH increases towards neutral and alkaline, the molecule will become less charged and more hydrophobic, likely leading to a decrease in aqueous solubility and a higher risk of precipitation.

Section 3: Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Rapid loss of parent compound peak in HPLC at low pH (<4). | Acid-catalyzed hydrolysis. The protonated form of the molecule may be more susceptible to hydrolytic attack. Imidazole derivatives have been shown to have altered stability in acidic conditions.[7][8] | 1. Confirm the identity of degradants using LC-MS. 2. Evaluate stability in a less acidic pH range (e.g., pH 4-6). 3. Reduce the temperature of the stability study to slow the degradation rate. |

| Compound precipitates from solution during storage at neutral pH. | Poor solubility of the free-base form. As the pH approaches and surpasses the pKa of the ionizable groups, the molecule loses its charge and becomes less soluble. | 1. Determine the aqueous solubility across a range of pH values (a pH-solubility profile). 2. Consider formulating at a lower pH where the compound exists as a more soluble salt. 3. Investigate the use of co-solvents or solubilizing excipients if a neutral pH is required. |

| Inconsistent stability results between different buffer preparations. | Buffer-catalyzed degradation or interaction. Certain buffer species (e.g., phosphate, citrate) can act as catalysts for specific degradation reactions. | 1. Screen a panel of different buffer salts at the same target pH. 2. Analyze the stability in a simple HCl/NaOH-adjusted aqueous solution as a baseline. 3. Ensure high purity of all buffer reagents. |

| Appearance of multiple new peaks in the HPLC chromatogram under oxidative stress (e.g., H₂O₂). | Oxidation of the heterocyclic rings. The imidazole and pyrazole rings are susceptible to oxidation, which can create multiple degradation products.[5] | 1. Implement measures to protect from oxygen (e.g., use degassed solvents, blanket with nitrogen). 2. Evaluate the addition of antioxidants (e.g., ascorbic acid, methionine) to the formulation. 3. Characterize the oxidative degradants to understand the mechanism. |

Section 4: Experimental Protocol for pH Stability Profiling

This protocol outlines a systematic approach for conducting a forced degradation study to determine the optimal pH for the stability of this compound.[9]

Objective: To evaluate the chemical stability of the target compound across a broad pH range and identify the pH of maximum stability.

1. Materials and Reagents:

-

This compound (solid, >98% purity)

-

HPLC-grade water, acetonitrile, and methanol

-

Buffer salts: Potassium phosphate (mono- and dibasic), sodium citrate, sodium borate

-

Acids/Bases for pH adjustment: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N)

-

Class A volumetric flasks and pipettes

-

Calibrated pH meter

-

Temperature-controlled incubator or water bath

-

HPLC system with UV/PDA detector

2. Preparation of Buffers (50 mM):

-

pH 2.0: 0.01 N HCl

-

pH 4.0: Citrate buffer

-

pH 5.0: Citrate buffer

-

pH 7.4: Phosphate buffer

-

pH 9.0: Borate buffer

-

pH 12.0: 0.01 N NaOH (Adjust pH of each buffer solution to the target value using HCl or NaOH as needed.)

3. Preparation of Stock and Study Samples:

-

Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For each pH condition, add a small aliquot of the stock solution to a volumetric flask containing the buffer to achieve a final concentration of 50 µg/mL. Note: The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on stability.

-

Prepare a control sample (T=0) for each pH by immediately diluting the study sample with mobile phase to the analytical concentration and analyzing it.

4. Incubation and Sampling:

-

Store all study samples in a temperature-controlled incubator set to 40°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Immediately quench the degradation by diluting the aliquot in a cold mobile phase and store at 2-8°C until analysis.

5. Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and a low-pH aqueous mobile phase (e.g., 0.1% formic acid) is a good starting point.

-

Monitor the elution profile using a UV/PDA detector at a wavelength where the parent compound has maximum absorbance.

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for that specific pH.

Section 5: Data Interpretation

The goal is to construct a pH-rate profile, which plots the degradation rate (or percent remaining after a fixed time) against pH.

Sample Data Table (Hypothetical Results after 48 hours at 40°C):

| pH | Buffer System | % Parent Compound Remaining | Observations |

| 2.0 | HCl | 65.2% | Significant degradation |

| 4.0 | Citrate | 88.5% | Minor degradation |

| 5.0 | Citrate | 95.1% | High stability |

| 7.4 | Phosphate | 92.3% | Good stability |

| 9.0 | Borate | 79.8% | Moderate degradation |

| 12.0 | NaOH | 45.7% | Rapid degradation |

From this hypothetical data, one would conclude that the optimal pH for stability lies in the weakly acidic to neutral range, approximately pH 5.0 - 7.4.

References

- RSC Publishing. (2016).

- RSC Publishing. (2016).

- Benchchem. Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025).

- Wikipedia. Imidazole.